1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
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Overview
Description
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a phenyl group, and a triazolo-pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and enzyme inhibitory properties .
Mechanism of Action
Target of Action
Compounds containing the triazole and pyrimidine moieties are known to interact with a variety of enzymes and receptors in biological systems . They are often used in medicinal chemistry due to their ability to bind in the biological system with a variety of enzymes and receptors .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Triazoles and pyrimidines often work by binding to their target enzymes or receptors and modulating their activity .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Triazoles and pyrimidines have been found to affect a wide range of biochemical pathways due to their broad spectrum of targets .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. In general, compounds containing the triazole and pyrimidine moieties are well-absorbed and have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Triazoles and pyrimidines have been found to have a wide range of effects, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropanecarbonyl-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the biological activity of the compound.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce different substituents into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential as an antitumor agent and enzyme inhibitor, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their antitumor activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also exhibit significant biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
Cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other similar compounds .
Properties
IUPAC Name |
cyclopropyl-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(13-6-7-13)24-10-8-23(9-11-24)16-15-17(20-12-19-16)25(22-21-15)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFAGOWMZWKQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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